Ki8751 is a potent, orally active, small molecule inhibitor of vascular endothelial growth factor receptor 2 (VEGFR2) tyrosine kinase. [] It exhibits high selectivity for VEGFR2, with significantly weaker activity against other kinases, including PDGFRα, c-Kit, EGFR, HGFR, and InsulinR. [] This selectivity makes it a valuable tool in scientific research for dissecting the specific roles of VEGFR2 signaling in various biological processes, particularly those related to angiogenesis and tumorigenesis. []
The synthesis of Ki8751 involves a multi-step process starting from commercially available 4-aminophenol. The key steps include the formation of the urea linkage by reacting 4-(4-quinolyloxy)aniline with phenyl isocyanate, followed by further modifications to optimize the potency and selectivity of the compound. []
The primary chemical reaction associated with Ki8751 is the competitive inhibition of ATP binding to the VEGFR2 kinase domain. [] By occupying the ATP-binding site, Ki8751 prevents the phosphorylation of downstream signaling molecules, thereby blocking the propagation of VEGFR2-mediated signaling cascades. []
Ki8751 acts by selectively inhibiting the tyrosine kinase activity of VEGFR2. [] This receptor plays a crucial role in angiogenesis, the formation of new blood vessels from pre-existing ones. By blocking VEGFR2 activation, Ki8751 disrupts VEGF-induced signaling pathways, leading to the inhibition of endothelial cell proliferation, migration, and tube formation, thereby suppressing angiogenesis. [, , ]
While specific data on the physical and chemical properties of Ki8751 is limited in the provided abstracts, its oral activity suggests good bioavailability and metabolic stability. [] The compound's small molecular size likely facilitates its cellular uptake and interaction with the intracellular kinase domain of VEGFR2. []
Cancer Research: Ki8751 has been extensively used to investigate the role of VEGFR2 signaling in tumor growth, progression, and angiogenesis. [, , , , , , , , , ] Studies have shown that Ki8751 effectively inhibits tumor growth in various xenograft models, highlighting its potential as an anti-cancer agent. []
Ophthalmology: Research suggests that Ki8751 can modulate conventional aqueous outflow facility by acting on VEGFR2 in Schlemm's canal endothelial cells. [, ] This finding has implications for understanding the effects of anti-VEGF therapy on intraocular pressure. []
Neurology: Studies have demonstrated that Ki8751 can influence neuronal activity, potentially through its effects on VEGF-mediated signaling. [] Research in a rat model of focal cortical dysplasia showed that Ki8751 could antagonize the potentiating effect of VEGF-C on NMDA receptor-mediated currents in dysmorphic neurons. [] Additionally, Ki8751 has shown promise in promoting peripheral nerve regeneration after injury, as demonstrated in a corneal nerve injury model. []
Developmental Biology: Ki8751 has been utilized to dissect the role of VEGF signaling in early lung development. [, ] Studies using Ki8751 and other VEGFR inhibitors revealed that endothelial cells, despite their role in tissue repair and regeneration in the adult lung, are not essential for early lung epithelial branching. [, ]
Cellular Biology: Ki8751 has been instrumental in elucidating the role of VEGFR2 in cell cycle regulation. [] Research suggests that Ki8751 can induce cellular senescence in colorectal cancer cells, possibly through a mechanism involving p16 upregulation. [] Additionally, Ki8751 has been shown to delay M phase progression in HeLa S3 cells by causing misalignment of chromosomes and rotation of the mitotic spindle. []
Further investigation of its potential as an anti-cancer therapeutic, particularly in combination with other therapies, to overcome resistance mechanisms and enhance efficacy. [, , , , , , , , , ]
Exploration of its therapeutic potential in other diseases where VEGFR2 signaling plays a critical role, such as diabetic retinopathy, macular degeneration, and rheumatoid arthritis. [, , , ]
Elucidation of the molecular mechanisms underlying its diverse cellular effects, including its role in cell cycle regulation, mitochondrial biogenesis, and cellular senescence. [, ]
Development of novel Ki8751 derivatives with improved pharmacological properties, such as increased potency, selectivity, and bioavailability. []
CAS No.: 507-60-8
CAS No.: 101312-07-6
CAS No.: 19519-55-2
CAS No.: 1228259-70-8
CAS No.: 169327-82-6